molecular formula C7H2ClNO3 B13466569 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 81514-73-0

2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione

Cat. No.: B13466569
CAS No.: 81514-73-0
M. Wt: 183.55 g/mol
InChI Key: IGWQQTNBLBJBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS: 699-98-9), also known as 2,3-pyridinedicarboxylic anhydride, is a heterocyclic compound with the molecular formula C₇H₃ClNO₃ and a molecular weight of 185.56 g/mol (including the chlorine substituent) . It is structurally characterized by a fused furopyridine system, where a furan ring is annulated to a pyridine moiety at the 3,4-positions. The compound exists as a solid under standard conditions, with a density estimated at 1.4974 g/cm³ and a boiling point of 334.6°C at 760 mmHg . Its synthesis typically involves the treatment of quinolinic acid with acetic anhydride and acetic acid, followed by reaction with urea to introduce the fused heterocyclic system .

The chlorine substituent at the 2-position enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

CAS No.

81514-73-0

Molecular Formula

C7H2ClNO3

Molecular Weight

183.55 g/mol

IUPAC Name

2-chlorofuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C7H2ClNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H

InChI Key

IGWQQTNBLBJBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=O)OC2=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Derivatives

Chlorination at the pyridine ring’s 2-position is well-documented. For example:

  • Substitution with KF : 2-Chloro-5-nitropyridine reacts with KF in acetonitrile to yield 2-fluoro-5-nitropyridine (54% yield).
  • Microwave-assisted reactions : Substitutions using tert-butyl piperazine-1-carboxylate and 2-chloro-5-nitropyridine under microwave conditions achieve yields up to 99%.

These methods highlight the feasibility of introducing substituents at specific pyridine positions, which could be adapted for chlorination in furopyridine systems.

Cyclization to Form Fused Rings

The synthesis of bis-pyrazolo[3,4-b:4′,3′-e]pyridines involves:

Such cyclization strategies, combined with oxidation steps, may facilitate the formation of the fused furan-dione moiety in the target compound.

Hypothetical Synthesis Pathway

A plausible route for 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione could involve:

  • Chlorination : Introduce chlorine at the 2-position of a pyridine precursor (e.g., via nucleophilic substitution or direct halogenation).
  • Oxidative cyclization : Use oxidizing agents (e.g., HNO₃, KMnO₄) to form the furan ring and dione functionality.
  • Purification : Employ column chromatography or recrystallization for isolation.

Challenges and Limitations

Comparison with Similar Compounds

Table 1: Comparison of Key Furopyridine Derivatives

Compound Name Molecular Formula Substituents/Modifications Melting Point/Physical State Synthesis Yield Key Applications/Notes Reference
2-Chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione C₇H₃ClNO₃ Chlorine at 2-position Solid Not specified Pharmaceutical intermediates
(Z)-2-[(3,4-Dihydroxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (7) C₂₃H₂₀O₆ Isopropyl, dihydroxystyryl groups 68–71°C (solid) 24% Antioxidant studies
(Z)-2-(5-Formyl-3-hydroxy-3-methoxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (8) C₂₅H₂₄O₇ Formyl, methoxy, isopropyl groups Yellow oil 37% Fluorescent probes
2-Isopropyl-3-[(2,3,4-trimethoxyphenyl)ethynyl]-7H-furo[3,2-g]chromene-7-one (25) C₂₈H₂₅O₅ Ethynyl, trimethoxyphenyl, isopropyl groups Not reported Not reported Synthetic intermediate

Key Observations:

  • Substituent Effects : The chlorine atom in the target compound enhances electrophilicity compared to bulky substituents like isopropyl or methoxy groups in analogs, which may sterically hinder reactivity .
  • Physical State : Unlike the oily compound 8, the target compound is a solid, suggesting higher crystallinity and stability .
  • Synthetic Efficiency: Yields for analogs range from 24% to 37%, indicating moderate efficiency in furopyridine synthesis. The target compound’s synthesis via quinolinic acid derivatives is robust but yield data are unspecified .

Heterocyclic Variants: Pyrrolo- and Thienopyridines

Table 2: Heterocyclic Variants with Modified Ring Systems

Compound Name Molecular Formula Heterocycle Type Key Features Applications Reference
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride C₈H₈ClF₃N₂ Pyrrolopyridine Trifluoromethyl group, hydrochloride salt Drug discovery (kinase inhibitors)
6-Chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride C₇H₈Cl₂N₂ Pyrrolopyridine Chlorine at 6-position, hydrochloride salt Building block for bioactive molecules
Thieno[3,4-b]pyridine-5,7-dione C₇H₃NO₂S Thienopyridine Sulfur-containing heterocycle Sensors, optoelectronics

Key Observations:

  • Electronic Effects: Thienopyridines (e.g., thieno[3,4-b]pyridine-5,7-dione) exhibit distinct electronic properties due to sulfur’s electronegativity, enabling applications in sensors . The target compound’s oxygen-based furan ring may offer better solubility in polar solvents compared to sulfur analogs.
  • Pharmaceutical Relevance : Pyrrolopyridines with trifluoromethyl or chloro substituents (e.g., compounds from ) are prioritized in drug discovery due to enhanced binding affinity and metabolic stability .

Biological Activity

2-Chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS Number: 15481068) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.

Anticancer Activity

Several studies have shown that compounds with similar structures exhibit anticancer properties. For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, some derivatives showed IC50_{50} values in the low micromolar range against cancer cell lines such as HeLa and HCT116 .

Enzyme Inhibition

Compounds containing the furo-pyridine structure have been investigated for their ability to inhibit various enzymes. For example, certain derivatives were found to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . While direct studies on 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione are sparse, its structural similarity suggests potential enzyme inhibition capabilities.

Case Studies and Research Findings

Although specific case studies on 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione are not extensively documented in current literature, research on related compounds provides insights into its biological potential.

  • In Vitro Studies : Research indicates that furo-pyridine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • Compound A : Demonstrated an IC50_{50} of 0.36 µM against CDK2.
    • Compound B : Showed selective toxicity towards cancer cells over normal cells .
  • Mechanistic Insights : The mechanism of action for similar compounds often involves the inhibition of key metabolic pathways in cancer cells. This includes disruption of nucleotide synthesis and modulation of signaling pathways involved in cell proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameStructureTargetIC50_{50} (µM)Reference
Compound APyrido[2,3-d]pyrimidineCDK20.36
Compound BPyrido[2,3-d]pyrimidineDHFR0.50
Compound CFuro-pyridine derivativeVarious EnzymesVaries

Q & A

Q. What are the standard synthetic routes for 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione?

The compound is typically synthesized via cyclization of quinolinic acid derivatives. A common method involves treating quinolinic acid with acetic anhydride and acetic acid under reflux to form the furo[3,4-b]pyridine-5,7-dione core. Subsequent chlorination at the 2-position can be achieved using phosphorus oxychloride (POCl₃) or other chlorinating agents . Key parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or toluene), which influence reaction efficiency and purity .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the fused bicyclic structure. For example, the related compound 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione was resolved using SHELXL software for refinement . Complementary techniques include:

  • NMR : Distinct peaks for the fused ring system (e.g., δ 6.8–7.2 ppm for aromatic protons).
  • Mass spectrometry : Molecular ion peaks matching the formula C₇H₃ClNO₃ (MW 183.55) .

Q. What preliminary biological activities have been reported for this scaffold?

Derivatives of the furo[3,4-b]pyridine-5,7-dione core show antiproliferative activity in cancer cell lines and enzyme inhibition (e.g., dipeptidyl peptidase IV, DPP-IV). Initial screening often involves in vitro assays like MTT for cytotoxicity or fluorometric assays for enzyme activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of derivatives?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar alternatives .
  • Catalyst screening : Lewis acids like ZnCl₂ improve chlorination kinetics .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradients) achieves >95% purity, as demonstrated in the synthesis of sulfonohydrazone derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions or substituent effects. For example:

  • DPP-IV inhibition : Methyl acetate substituents at the 6-position enhance activity, while bulkier groups reduce potency .
  • Antiproliferative effects : Variations in IC₅₀ values may reflect cell line-specific uptake mechanisms. Cross-validation using orthogonal assays (e.g., apoptosis markers) is recommended .

Q. How can enantiomerically pure derivatives be obtained?

Chiral resolution methods include:

  • Diastereomeric salt formation : Using (S)-mandelic acid or (R)-camphorsulfonic acid to separate racemic mixtures .
  • Asymmetric synthesis : Sodium borohydride reduction of imide precursors in the presence of chiral auxiliaries, achieving enantiomeric excess (ee) >90% .

Methodological Insights

Q. What computational tools are suitable for modeling interactions with biological targets?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to enzymes like DPP-IV. For instance, the methyl acetate group in 2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione forms hydrogen bonds with catalytic residues (e.g., Tyr547 in DPP-IV) .

Q. How are substitution reactions at the 6-position optimized for diverse functionalization?

Key steps include:

  • Nucleophilic substitution : Reacting the chloro derivative with amines or thiols in THF at 60°C .
  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aromatic groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.